molecular formula C23H25N3O5S B2590872 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide CAS No. 878058-88-9

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide

Cat. No.: B2590872
CAS No.: 878058-88-9
M. Wt: 455.53
InChI Key: UXEAPRGHXNTJOD-UHFFFAOYSA-N
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Description

“2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide” is a complex organic compound that features a morpholine ring, an indole moiety, and a sulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable indole precursor, functionalization at the 3-position can be achieved through electrophilic substitution.

    Introduction of the Morpholine Ring: This can be done via nucleophilic substitution reactions, where a morpholine derivative is introduced.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through amide bond formation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the sulfonyl group or the carbonyl functionalities.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of diseases like cancer or infections.

Industry

Industrially, it could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to aromatic amino acids in proteins, while the sulfonyl group might form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide
  • 2-((1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide

Uniqueness

The unique combination of the morpholine ring, indole moiety, and sulfonyl group in “2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide” might confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-17-5-4-6-18(13-17)24-22(27)16-32(29,30)21-14-26(20-8-3-2-7-19(20)21)15-23(28)25-9-11-31-12-10-25/h2-8,13-14H,9-12,15-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEAPRGHXNTJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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